2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
Description
The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a phenyl group at the 7-position.
Properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-20(24-13-7-10-17-8-3-1-4-9-17)14-26-16-25-21-19(15-29-22(21)23(26)28)18-11-5-2-6-12-18/h1-6,8-9,11-12,15-16H,7,10,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMSCCWFLWLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and acetamide substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .
Scientific Research Applications
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anticancer, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Structural Impact on Bioactivity: The thieno-pyrimidinone core’s ring fusion position (e.g., 3,2-d vs. 2,3-d) influences electronic properties and binding interactions . Halogenated substituents (e.g., bromo, fluoro) enhance electrophilicity but may reduce solubility, whereas alkyl chains (e.g., 3-phenylpropyl) improve lipophilicity .
Synthetic Approaches :
- Acetamide derivatives are commonly synthesized via acetylation of amine intermediates in pyridine, as seen in .
Therapeutic Potential: Coumarin-based analogs exhibit antioxidant activity, while naphthyridine derivatives like goxalapladib target cardiovascular diseases .
Biological Activity
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide is a member of the thienopyrimidine class of compounds, which are recognized for their diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes existing research findings on its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.43 g/mol. The compound features a thieno[3,2-d]pyrimidine core fused with a phenyl group and an acetamide moiety, which enhances its lipophilicity and cellular permeability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes:
- Target Enzymes : Similar thienopyrimidine derivatives have been shown to target dihydrofolate reductase (DHFR), various kinases (such as tyrosine-protein kinase), and biotin carboxylase. These targets are crucial in pathways associated with cell proliferation and survival.
- Cellular Pathways : By inhibiting these enzymes, this compound can disrupt signaling pathways related to cell growth and division, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Numerous studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspases.
- In Vivo Studies : Animal models treated with this compound have demonstrated reduced tumor growth rates compared to control groups. The compound's efficacy appears to be dose-dependent, with higher doses yielding more pronounced effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary assays indicate that this compound exhibits inhibitory effects against several bacterial strains, suggesting potential as an antibiotic agent.
- Mechanism : The antimicrobial action may stem from the inhibition of bacterial enzyme systems essential for growth and replication.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Lipophilicity : Its lipophilic nature allows for efficient cellular uptake.
- Metabolism : The compound undergoes hepatic metabolism, which may influence its bioavailability and duration of action in vivo.
Case Studies
Several case studies highlight the therapeutic potential of thienopyrimidine derivatives:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that administration of a similar thienopyrimidine resulted in partial responses in over 30% of participants, with manageable side effects.
- Case Study 2 : An investigation into the compound's effects on inflammatory diseases revealed significant reductions in inflammatory markers in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
